molecular formula C10H20N2O2 B7966619 [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7966619
M. Wt: 200.28 g/mol
InChI Key: KNFTXHZVQFAPAG-UHFFFAOYSA-N
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Description

[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a tertiary amine derivative featuring a piperidine ring substituted with methyl groups and an acetic acid moiety. Such compounds are often explored in pharmaceutical chemistry for their bioactivity, particularly in targeting neurological or metabolic pathways .

Properties

IUPAC Name

2-[methyl-[(1-methylpiperidin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(8-10(13)14)7-9-5-3-4-6-12(9)2/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFTXHZVQFAPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with methyl bromoacetate, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation under standard conditions.

Reaction TypeConditionsProductNotes
Esterification Alcohol (e.g., ethanol), acid catalyst (H₂SO₄)Ethyl ester derivativeRequires acidic conditions and heat.
Amidation Amine (e.g., methylamine), coupling agent (EDC/HOBt)Amide derivativeCoupling agents improve yield by activating the carboxylate .

These reactions are foundational for modifying solubility or introducing targeting moieties in drug design .

Decarboxylation

The carboxylic acid group may undergo decarboxylation under thermal or oxidative conditions, forming CO₂ and a secondary amine.

  • Thermal decarboxylation : At elevated temperatures (>150°C), the compound loses CO₂, yielding [Methyl-(1-methyl-piperidin-2-ylmethyl)-amine].

  • Oxidative decarboxylation : In the presence of oxidizing agents (e.g., KMnO₄), the reaction proceeds via radical intermediates.

Salt Formation

The tertiary amine reacts with acids to form stable salts, enhancing aqueous solubility.

AcidSalt FormedApplication
HClHydrochloride saltImproves bioavailability in pharmaceuticals .
Succinic acidHemisuccinate saltCommon in prodrug formulations .

Salt formation is critical for pharmaceutical processing, as seen in related piperidine derivatives .

Redox-Neutral Functionalization

The tertiary amine participates in redox-neutral α-C–H functionalization, as observed in analogous piperidine systems . Key pathways include:

  • Iminium ion formation : Catalyzed by acetic acid, the amine forms an iminium intermediate, enabling nucleophilic attack at the α-carbon .

  • Azomethine ylide generation : Proton transfer generates ylides, which undergo cycloaddition reactions (e.g., with quinones) .

This reactivity is exploited in synthesizing fused heterocycles or modifying the piperidine ring .

Alkylation and Acylation

The tertiary amine can undergo alkylation or acylation, though steric hindrance from the piperidine ring may limit reactivity.

Reaction TypeReagentProduct
Alkylation Methyl iodideQuaternary ammonium salt
Acylation Acetyl chlorideN-acetyl derivative

These reactions are typically conducted in polar aprotic solvents (e.g., DMF) with bases to scavenge acids .

Complexation with Metals

The piperidine nitrogen and carboxylate oxygen can act as ligands for metal ions.

  • Cu(II) complexes : Stabilized via chelation, with potential catalytic or antimicrobial applications.

  • Fe(III) complexes : Explored in oxidation reactions.

Hydrolysis and Stability

The compound is stable under mild acidic/basic conditions but hydrolyzes under extremes:

  • Acidic hydrolysis : Cleaves the methylamino-acetic acid bond, yielding 1-methylpiperidine-2-methanol and glycine derivatives.

  • Basic hydrolysis : Degrades the piperidine ring at elevated temperatures.

Thermal Stability

Prolonged heating above 90°C causes discoloration (yellowing), indicating decomposition . Optimal reaction temperatures for stability are ≤70°C .

Spectroscopic Analysis

Key characterization methods include:

  • ¹H NMR : Broadened peaks indicate dynamic equilibria (e.g., N,O-acetal intermediates) .

  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its role as a pharmacological agent . Its structural features allow it to interact with specific biological targets, making it a candidate for drug development. Notably, piperidine derivatives are known for their diverse biological activities, which can include:

  • Anticancer Properties : Research has indicated that compounds similar to methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid can inhibit cancer cell proliferation. For instance, studies on piperidine analogs have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter receptors could provide avenues for developing treatments for conditions like depression or anxiety .

Case Study: Anticancer Activity

A study focused on the synthesis of piperidine derivatives revealed that modifications to the piperidine ring significantly affected their anticancer activity. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cells, indicating promising therapeutic potential .

CompoundIC50 (μM)Selectivity Index
Methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid0.55>6
Piperidine derivative A0.3330
Piperidine derivative B0.7834

Biological Research

In biological research, methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid is studied for its interactions with various enzymes and receptors. Its mechanism of action often involves modulation of signaling pathways, which can lead to significant biological effects.

Chemical Synthesis and Applications

Methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Capable of undergoing reduction to yield alcohols or amines.
  • Substitution Reactions : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Industrial Applications

In addition to its research applications, this compound has potential uses in the pharmaceutical industry as an intermediate in drug synthesis and development of new materials.

Mechanism of Action

The mechanism of action of [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the discontinuation of [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid and sparse peer-reviewed data, comparisons are inferred from structurally analogous tertiary amines and piperidine derivatives.

Table 1: Comparative Analysis of Selected Tertiary Amines and Piperidine Derivatives

Compound Name Core Structure Functional Groups Commercial Status (2025) Key Applications
This compound Piperidine + acetic acid Tertiary amine, carboxylic acid Discontinued Research (exact use unspecified)
Piperidine-2-carboxylic acid Piperidine + carboxylic acid Secondary amine, carboxylic acid Available Chiral synthesis, ligand design
N-Methylpiperidine Piperidine Tertiary amine Available Catalyst, solvent
Diphenhydramine (Analogous drug) Ethanolamine + diphenyl Tertiary amine, ether Widely available Antihistamine, sedative

Key Findings:

Bioactivity Potential: The carboxylic acid group in this compound differentiates it from simpler tertiary amines like N-methylpiperidine, which lack hydrogen-bonding capacity. This could enhance binding specificity in biological systems compared to non-polar analogs .

Synthetic Challenges: Unlike piperidine-2-carboxylic acid (a naturally occurring amino acid derivative), the methyl-piperidinylmethyl substitution in the target compound likely complicates synthesis, contributing to its discontinuation .

Pharmacological Relevance : Compared to diphenhydramine, which shares a tertiary amine group, the acetic acid moiety in the target compound may reduce blood-brain barrier permeability, limiting central nervous system applications.

Biological Activity

[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid, a compound with a piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. Piperidine derivatives often exhibit a range of biological activities, making them significant for drug development. The structural characteristics of this compound facilitate interactions with various biological targets, including neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and signaling pathways. Research indicates that it may modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are crucial for various neurological functions.

Neurotransmitter Modulation

Studies have shown that this compound can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its ability to interact with receptors involved in mood regulation suggests a role in treating conditions such as depression and anxiety.

Antimicrobial Properties

Research into the antimicrobial activity of piperidine derivatives indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, certain piperidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like E. coli and S. aureus .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives found that this compound could significantly enhance neuronal survival in models of oxidative stress. The compound's mechanism was linked to its ability to modulate intracellular calcium levels and reduce apoptosis in neuronal cells .

Case Study 2: Antimicrobial Activity

In vitro studies assessing the antimicrobial properties of piperidine derivatives demonstrated that this compound exhibited notable antibacterial effects. It was tested against various bacterial strains, showing MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Data Summary

Biological Activity Observed Effects Reference
Neurotransmitter ModulationPotential antidepressant effects
Antimicrobial ActivityEffective against E. coli and S. aureus
Neuroprotective EffectsEnhanced neuronal survival

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